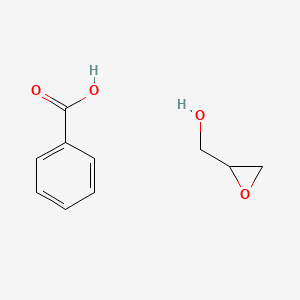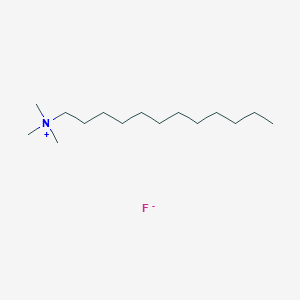
1-Dodecanaminium, N,N,N-trimethyl-, fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanaminium, N,N,N-trimethyl-, fluoride is a quaternary ammonium compound It is known for its surfactant properties, which make it useful in various industrial and scientific applications
Métodos De Preparación
The synthesis of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride typically involves the reaction of dodecylamine with trimethylamine in the presence of a suitable fluoride source. The reaction conditions often include:
Temperature: Moderate heating to facilitate the reaction.
Solvent: A polar solvent like methanol or ethanol is commonly used.
Catalyst: Sometimes, a catalyst may be employed to increase the reaction rate.
Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Análisis De Reacciones Químicas
1-Dodecanaminium, N,N,N-trimethyl-, fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylamine and trimethylamine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Dodecanaminium, N,N,N-trimethyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for protein extraction.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 1-Dodecanaminium, N,N,N-trimethyl-, fluoride primarily involves its interaction with cell membranes. As a surfactant, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane integrity and function.
Comparación Con Compuestos Similares
1-Dodecanaminium, N,N,N-trimethyl-, fluoride can be compared with other quaternary ammonium compounds such as:
- 1-Dodecanaminium, N,N,N-trimethyl-, bromide
- 1-Dodecanaminium, N,N,N-trimethyl-, chloride
- 1-Dodecanaminium, N,N,N-trimethyl-, iodide
These compounds share similar surfactant and antimicrobial properties but differ in their counterions (fluoride, bromide, chloride, iodide). The choice of counterion can affect the solubility, reactivity, and specific applications of the compound. For instance, the fluoride variant may have different solubility characteristics compared to the bromide or chloride variants.
Propiedades
Número CAS |
118936-21-3 |
|---|---|
Fórmula molecular |
C15H34FN |
Peso molecular |
247.44 g/mol |
Nombre IUPAC |
dodecyl(trimethyl)azanium;fluoride |
InChI |
InChI=1S/C15H34N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16(2,3)4;/h5-15H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KLTIXASWUBITSZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)C.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


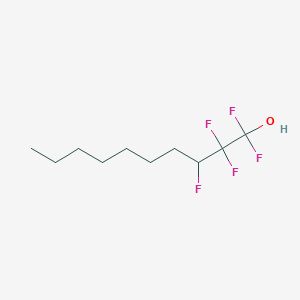
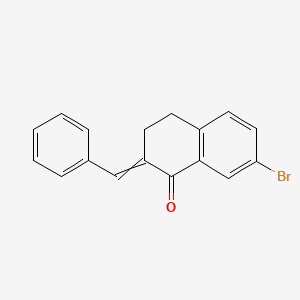

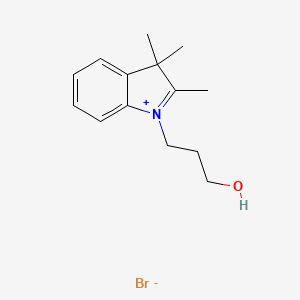
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
![1-[(Diethylamino)oxy]propan-2-one](/img/structure/B14301821.png)
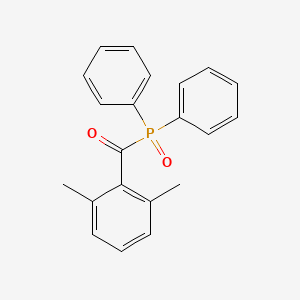
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)

![2-[4-(4-Chlorophenyl)-2-methylbutyl]-1-iodo-4-methoxybenzene](/img/structure/B14301846.png)
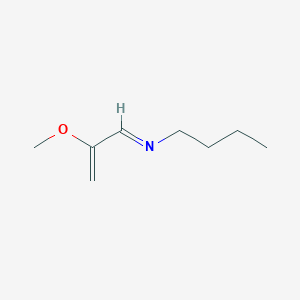
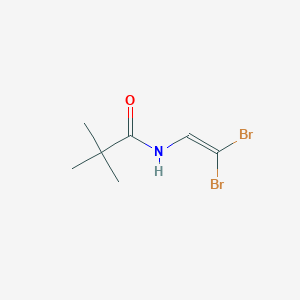
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
